molecular formula C15H16N2O3 B5681251 3,3'-Diamino-4,4'-dimethoxybenzophenone CAS No. 71969-51-2

3,3'-Diamino-4,4'-dimethoxybenzophenone

Cat. No.: B5681251
CAS No.: 71969-51-2
M. Wt: 272.30 g/mol
InChI Key: BQHONQTZEHHWKX-UHFFFAOYSA-N
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Description

3,3’-Diamino-4,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H16N2O3 It is a derivative of benzophenone, featuring amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diamino-4,4’-dimethoxybenzophenone typically involves the nitration of 4,4’-dimethoxybenzophenone, followed by reduction. The nitration process introduces nitro groups into the benzophenone structure, which are subsequently reduced to amino groups. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods

Industrial production of 3,3’-Diamino-4,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diamino-4,4’-dimethoxybenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while substitution reactions can yield a variety of functionalized benzophenones .

Scientific Research Applications

3,3’-Diamino-4,4’-dimethoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Diamino-4,4’-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxy groups can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminobenzophenone: Similar structure but lacks the methoxy groups.

    3,4-Diaminobenzophenone: Differently positioned amino groups.

    4,4’-Dimethoxybenzophenone: Lacks the amino groups.

Uniqueness

3,3’-Diamino-4,4’-dimethoxybenzophenone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

bis(3-amino-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-5-3-9(7-11(13)16)15(18)10-4-6-14(20-2)12(17)8-10/h3-8H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHONQTZEHHWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353852
Record name 3,3'-diamino-4,4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71969-51-2
Record name 3,3'-diamino-4,4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a sealed glass reaction vessel equipped with a stirrer, thermometer and reflux condenser, 84 g (0.253 mol) of the above 3,3'-dinitro-4,4'-dimethoxybenzophenone, 420 g of N,N-dimethylformamide and 2.52 g of 5% palladium/alumina catalyst (N.E. Chemcat Co.) were charged and reacted in a hydrogen atmosphere at 45°~55° C. for 3 hours. After finishing the reaction, the catalyst was filtered. The filtrate was heated to 80° C. and then 1275 g of water was added and cooled to temperature to crystallize the desired product. The precipitated crystals were filtered and recrystallized from isopropylalcohol (IPA) to obtain 27 g (39% yield) of 3,3'-diamino-4,4'-dimethoxybenzophenone as light yellow crystals.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
catalyst
Reaction Step One
Quantity
420 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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